3-(Tetrahydropyran-4-yloxy)benzoic acid
Description
3-(Tetrahydropyran-4-yloxy)benzoic acid is a benzoic acid derivative featuring a tetrahydropyran-4-yloxy substituent at the meta position (C3) of the aromatic ring. This compound is characterized by its molecular formula C₁₂H₁₄O₄ (molecular weight: 222.23 g/mol) and is utilized in synthetic chemistry, pharmaceutical research, and as an intermediate for drug development . The tetrahydropyran group confers enhanced lipophilicity compared to unsubstituted benzoic acid, influencing its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
3-(oxan-4-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLNTTVWSBYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydropyran-4-yloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydropyran-4-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylate derivatives
Reduction: Alcohols or aldehydes
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-(Tetrahydropyran-4-yloxy)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydropyran-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The positional isomers of 3-(tetrahydropyran-4-yloxy)benzoic acid—2-(tetrahydropyran-4-yloxy)benzoic acid and 4-(tetrahydropyran-4-yloxy)benzoic acid —exhibit distinct physicochemical properties due to differences in substituent orientation:
| Property | 2-(Tetrahydropyran-4-yloxy)benzoic acid | This compound | 4-(Tetrahydropyran-4-yloxy)benzoic acid |
|---|---|---|---|
| CAS RN | 898289-29-7 | Not explicitly listed | 851048-51-6 |
| Melting Point (°C) | 53–54 | Not reported | 185–186 |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₂H₁₄O₄ | C₁₂H₁₄O₄ |
| Price (250 mg) | ¥25,800 | Not available | ¥24,700 |
| Solubility Trends | Moderate in organic solvents | Likely similar to isomers | Low in polar solvents |
Key Findings :
- The para-substituted isomer (4-position) has a significantly higher melting point (185–186°C) compared to the ortho-substituted analog (53–54°C), likely due to enhanced crystal lattice stability .
- The meta-substituted compound (3-position) is less studied commercially, but its reactivity is expected to differ due to steric and electronic effects.
Brominated Derivatives
The brominated analog 3-bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (CAS RN: 1131594-55-2) introduces a bromine atom at the C3 position, altering its molecular weight (301.13 g/mol) and electronic properties. This modification increases steric bulk and may enhance binding affinity in medicinal chemistry applications .
Comparison with Other Benzoic Acid Derivatives
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Caffeic acid, a natural phenolic acid with hydroxyl groups at C3 and C4, differs significantly in solubility and applications:
| Property | This compound | Caffeic Acid |
|---|---|---|
| Solubility | Lipophilic, soluble in DMSO/THF | Hydrophilic, water-soluble |
| Applications | Synthetic intermediates, drug discovery | Antioxidants, food additives |
| Melting Point (°C) | Not reported | Yellow crystals (~210–215°C) |
Caffeic acid’s polar hydroxyl groups make it suitable for antioxidant applications, whereas the tetrahydropyran-substituted analog is better suited for lipid-rich environments .
Sulfoxybenzoic Acids
Sulfonated derivatives like 3-(sulfooxy)benzoic acid (m/z 232.9775) exhibit higher polarity and are used in metabolic studies. The sulfoxy group increases water solubility but reduces membrane permeability compared to the tetrahydropyran-substituted analog .
Extraction and Diffusivity Trends
- Extraction Efficiency : Benzoic acid derivatives with lipophilic substituents (e.g., tetrahydropyran) have higher distribution coefficients (m) in emulsion liquid membranes, favoring rapid extraction compared to polar analogs like acetic acid .
- Effective Diffusivity: The mobility order in membrane phases is benzoic acid > acetic acid > phenol, implying that lipophilic groups enhance diffusivity. The tetrahydropyran group may further improve mobility due to its moderate hydrophobicity .
Biological Activity
3-(Tetrahydropyran-4-yloxy)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the relevant literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, along with mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoic acid moiety linked to a tetrahydropyran ring through an ether bond. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
1. Anticancer Activity
Several studies have explored the anticancer potential of benzoic acid derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit cell proliferation.
- Mechanism of Action : The anticancer effects are often linked to the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
- Case Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated that these compounds could effectively reduce cell viability at micromolar concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| This compound | HeLa | 30 |
2. Antibacterial Activity
The antibacterial properties of benzoic acid derivatives have also been documented. These compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Mechanism of Action : The antibacterial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function, leading to cell lysis or inhibition of growth .
- Research Findings : In vitro studies have shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
3. Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives are another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Mechanism of Action : The anti-inflammatory activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation .
Summary of Research Findings
A comprehensive review of various studies indicates that this compound possesses significant biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. Its unique chemical structure allows it to interact with multiple biological targets, making it a promising candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Tetrahydropyran-4-yloxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between tetrahydropyran-4-ol and 3-halobenzoic acid derivatives (e.g., 3-bromo- or 3-nitrobenzoic acid). Alternatively, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) may improve regioselectivity for the 3-position. Solvent choice (e.g., 1,4-dioxane or DMF) and temperature (80–120°C) critically affect reaction efficiency .
- Data Note : For the 4-isomer (CAS 851048-51-6), yields of 70–85% are reported under optimized conditions; the 3-isomer may require extended reaction times due to steric hindrance .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Melting Point : Compare observed mp (e.g., 185–186°C for the 4-isomer) with literature values to assess purity .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrahydropyran O-CH₂ peaks at δ 3.5–4.0 ppm and aromatic protons at δ 6.8–7.9 ppm). IR spectroscopy verifies carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) .
- HPLC : A C18 column with UV detection at 254 nm can quantify purity (>97%) using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do steric and electronic effects of the tetrahydropyran group influence the compound’s reactivity in downstream derivatization?
- Methodology : The tetrahydropyran ring’s bulky oxacyclohexane structure may hinder electrophilic substitution at the benzoic acid’s meta position. Computational studies (DFT) can map electron density distribution, while kinetic experiments (e.g., esterification rates with varying catalysts) quantify steric effects .
- Data Contradiction : While the 4-isomer exhibits high thermal stability (mp 185–186°C), the 3-isomer may decompose at lower temperatures due to reduced symmetry; DSC/TGA analysis is recommended .
Q. What strategies resolve discrepancies in reported biological activity data for structurally similar benzoic acid derivatives?
- Case Study : Pyrazole-substituted benzoic acids (e.g., 4-[3-(fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) show antimicrobial activity against drug-resistant bacteria, but results vary between labs.
- Troubleshooting :
- Bioassay Standardization : Use CLSI guidelines for MIC determinations to minimize protocol variability .
- Structural Confirmation : X-ray crystallography or NOESY NMR ensures correct regiochemistry, as misassigned substitution patterns (e.g., 2- vs. 3-position) skew activity data .
Q. How can stability studies under physiological conditions inform drug delivery systems incorporating this compound?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The tetrahydropyran ether linkage is stable in neutral conditions but hydrolyzes under strong acidic/basic conditions .
- Thermal Stability : Accelerated stability testing (40–60°C) predicts shelf-life; DSC identifies polymorphic transitions affecting solubility .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate positional isomers (2-, 3-, and 4-substituted) of tetrahydropyranyloxybenzoic acids?
- Techniques :
- NMR : Aromatic splitting patterns (e.g., para-substitution shows two doublets, meta-substitution a triplet) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass (C₁₂H₁₄O₄: 222.0892 Da) and fragmentation patterns .
Q. How can researchers optimize synthetic routes to minimize by-products like regioisomers or oxidized derivatives?
- Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
